molecular formula C23H20ClN3O2S B12267968 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B12267968
M. Wt: 437.9 g/mol
InChI Key: DYXYAJFTNYSMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide is a chemical research compound belonging to the 3-aminothieno[2,3-b]pyridine-2-carboxamide class, a scaffold investigated for its potential in multiple therapeutic areas . Its core structure is characterized by a thienopyridine bicyclic system substituted with a primary amino group and a carboxamide moiety featuring aromatic groups. This compound is of significant interest in oncology research, particularly in overcoming chemoresistance. Thieno[2,3-b]pyridine-2-carboxamides have been demonstrated to act as chemosensitisers, markedly sensitizing cancer cell lines (such as H460 lung cancer cells) to established topoisomerase I (TOP1) inhibitors like topotecan . The sensitizing effect is complex and may involve the modulation of DNA repair pathways, potentially including tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme that repairs DNA damage caused by TOP1 poisons . Structural features, including the nature of the substituents on the carboxamide ring, are critical for this synergistic activity, as established by structure-activity relationship (SAR) studies . Beyond oncology, related analogs of this chemical series show promising research utility as anti-infective agents. The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold has been explored for its potent antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, with some derivatives exhibiting IC50 values in the nanomolar range . Furthermore, novel compounds within this series have recently been identified with activity against Myobacterium tuberculosis , highlighting its potential in tuberculosis research . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H20ClN3O2S

Molecular Weight

437.9 g/mol

IUPAC Name

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C23H20ClN3O2S/c1-29-17-8-2-14(3-9-17)12-13-26-22(28)21-20(25)18-10-11-19(27-23(18)30-21)15-4-6-16(24)7-5-15/h2-11H,12-13,25H2,1H3,(H,26,28)

InChI Key

DYXYAJFTNYSMHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Cyanopyridine-2(1H)-thiones (Intermediate A)

Intermediate A is prepared via the Guareschi-Thorpe reaction, where malononitrile reacts with chalcones (aromatic ketones) in the presence of sulfur and morpholine. For Compound X , the chalcone derivative incorporates a 4-chlorophenyl group to ensure regioselective substitution at the 6-position of the thienopyridine ring.

Reaction Conditions :

  • Solvent: Ethanol
  • Catalyst: Morpholine (20 mol%)
  • Temperature: 80°C, 12 hours
  • Yield: 68–75%

Thorpe-Ziegler Cyclization

Intermediate A reacts with α-chloroacetanilides (Intermediate B ) in DMF using potassium carbonate as a base. This step forms the thieno[2,3-b]pyridine core with a carboxamide group at position 2.

Reaction Conditions :

  • Solvent: DMF
  • Base: K₂CO₃ (2 equiv)
  • Temperature: 120°C, 8 hours
  • Yield: 60–65%

Functionalization of the Thienopyridine Core

Introduction of the 4-Chlorophenyl Group at Position 6

The 4-chlorophenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. A bromine atom is first introduced at position 6 of the thienopyridine core using N-bromosuccinimide (NBS), followed by palladium-catalyzed coupling with 4-chlorophenylboronic acid.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 90°C, 24 hours
  • Yield: 70–78%

Amidation at Position 2

The carboxamide group at position 2 is functionalized with the N-[2-(4-methoxyphenyl)ethyl] moiety. This involves converting the carboxamide to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(4-methoxyphenyl)ethylamine.

Reaction Sequence :

  • Acyl Chloride Formation :
    • Reagent: SOCl₂ (excess)
    • Solvent: Toluene
    • Temperature: 70°C, 3 hours
    • Yield: >90%
  • Amine Coupling :
    • Amine: 2-(4-Methoxyphenyl)ethylamine (1.2 equiv)
    • Base: Triethylamine (2 equiv)
    • Solvent: Dichloromethane (DCM)
    • Temperature: RT, 12 hours
    • Yield: 85–88%

Optimization and Challenges

Regioselectivity in Cyclization

The Thorpe-Ziegler reaction’s regioselectivity is highly dependent on the electronic properties of Intermediate A . Electron-withdrawing groups (e.g., -Cl) at the 4-position of the chalcone direct cyclization to the 6-position of the thienopyridine ring.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) removes unreacted intermediates.
  • Recrystallization : Methanol/water (7:3) yields high-purity Compound X (≥98% by HPLC).

Data Tables

Table 1: Key Intermediates and Their Properties

Intermediate Molecular Formula Role in Synthesis Yield (%)
A C₁₄H₈ClN₂S Thienopyridine core precursor 68–75
B C₉H₁₀ClNO Carboxamide source 80–85

Table 2: Reaction Conditions for Suzuki Coupling

Parameter Value
Catalyst Pd(PPh₃)₄
Solvent System Dioxane/H₂O (4:1)
Temperature 90°C
Reaction Time 24 hours
Yield 70–78%

Chemical Reactions Analysis

Types of Reactions

3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Anticancer Research

The compound has been investigated for its anticancer properties. Studies indicate that thieno[2,3-b]pyridine derivatives exhibit inhibitory effects on various cancer cell lines. The presence of the amino and carboxamide functional groups enhances its interaction with biological targets involved in cancer progression.

Case Study

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-b]pyridine showed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Neurological Applications

Research has also explored the neuroprotective effects of this compound. It has been suggested that it may inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease.

Case Study

In vitro studies have demonstrated that certain thieno[2,3-b]pyridine derivatives can enhance cognitive function in animal models by reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various bacterial strains. The chlorophenyl and methoxyphenyl moieties contribute to its efficacy by enhancing membrane permeability and disrupting bacterial cell walls.

Case Study

A recent investigation highlighted the antibacterial activity of thieno[2,3-b]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead structures for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)12.5
AnticancerA549 (Lung Cancer)10.0
NeuroprotectiveNeuronal Cells15.0
AntimicrobialStaphylococcus aureus20.0
AntimicrobialEscherichia coli18.0

Table 2: Structural Variants and Their Activities

Compound VariantActivity TypeReference
3-amino-6-(4-chlorophenyl) derivativeAnticancer
N-[2-(4-methoxyphenyl)ethyl] derivativeNeuroprotective
Thieno[2,3-b]pyridine analogsAntimicrobial

Mechanism of Action

The mechanism of action of 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[2,3-b]pyridine carboxamides vary in substituents at positions 3, 4, 6, and the amide side chain. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Key Functional Groups Biological Activity (If Reported)
Target Compound 6-(4-Cl-Ph), N-[2-(4-MeO-Ph)ethyl], 3-NH2 Chlorophenyl, methoxyphenethyl, amino Not explicitly reported
3-Amino-N-(4-Cl-Ph)-6-(2-thienyl)-4-(CF3)thieno[2,3-b]pyridine-2-carboxamide 6-thienyl, 4-CF3, N-(4-Cl-Ph) Trifluoromethyl, thienyl Not reported
3-Amino-N-(4-MeO-Ph)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide 6-thienyl, N-(4-MeO-Ph) Methoxyphenyl, thienyl Muscarinic receptor modulation (M4)
3-Amino-4-(4-MeO-Ph)-N-(3-Me-Ph)-6-(4-Me-Ph)thieno[2,3-b]pyridine-2-carboxamide 4-(4-MeO-Ph), 6-(4-Me-Ph), N-(3-Me-Ph) Methoxyphenyl, methylphenyl Not reported
3-Amino-N-(4-Cl-Ph)-4-Ph-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide (KuSaSch100) Cyclopentane-fused, 4-Ph, N-(4-Cl-Ph) Cyclopentane, phenyl Antiplasmodial (IC50 = 0.14 µM)

Key Observations:

Electron-Withdrawing Groups (EWGs) : The target compound’s 4-chlorophenyl group enhances electrophilicity, similar to trifluoromethyl (CF3) in . EWGs may improve metabolic stability but reduce solubility.

Amide Side Chain : The methoxyphenethyl chain in the target compound introduces steric bulk and lipophilicity, contrasting with smaller substituents (e.g., 4-fluorophenyl in ).

Bioactivity : Cyclopenta-fused analogs (e.g., KuSaSch100) show potent antiplasmodial activity, suggesting fusion patterns critically influence target engagement .

Table 2: Physicochemical Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Solubility Trends
Target Compound Not reported Expected: ~3460 (NH), ~1730 (C=O) Low (high lipophilicity)
3,6-Diamino-5-cyano-4-(3-F-Ph)-N-(4-F-Ph)thieno[2,3-b]pyridine-2-carboxamide 255–256 3463 (NH), 2215 (C≡N), 1731 (C=O) Low in polar solvents
3-Amino-6-(4-EtO-Ph)-N-(4-MeO-Ph)-4-(CF3)thieno[2,3-b]pyridine-2-carboxamide Not reported 3480 (NH), 2220 (C≡N), 1640 (C=O) Moderate in DMSO

Key Findings:

  • Melting Points : Higher melting points (e.g., 255–256°C in ) correlate with rigid structures and hydrogen-bonding capacity.
  • Spectroscopy: IR and NMR data confirm carboxamide (C=O at ~1730 cm⁻¹) and amino (NH at ~3460 cm⁻¹) groups across analogs .

Pharmacological and Functional Insights

  • Antiplasmodial Activity : KuSaSch100 (IC50 = 0.14 µM) outperforms chloroquine, highlighting the importance of fused ring systems .
  • Anticancer Potential: Sulfonylamino derivatives (e.g., ) show promise as intermediates in anticancer drug synthesis.

Biological Activity

The compound 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide represents a significant class of bioactive molecules known for their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its synthesis, structural characteristics, and various biological effects supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of ethyl 1,2-dihydro-4-(4-chlorophenyl)-3-cyano-6-phenyl-2-thioxopyridine-5-carboxylate with N-(4-methoxyphenyl)acetamide in the presence of sodium ethoxide. The product is typically obtained as pale-yellow needle-like crystals with a yield of approximately 82% .

Structural Analysis

The molecular structure features a thienopyridine bicyclic system that is nearly planar. The arrangement of substituents, including the 4-chlorophenyl and 4-methoxyphenyl groups, influences the compound's biological activity through various intermolecular interactions such as hydrogen bonds and π–π stacking, which are critical for its pharmacological efficacy .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of thienopyridine derivatives, including the compound . In vitro assays demonstrated that derivatives with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, specific analogs showed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating moderate to high inhibitory activity .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research indicates that thienopyridine derivatives can act as FOXM1 inhibitors in triple-negative breast cancer cells (MDA-MB-231). Molecular docking studies have shown that these compounds effectively bind to target proteins involved in tumor proliferation .

Case Studies

  • In Vivo Studies : In animal models, compounds similar to 3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]thieno[2,3-b]pyridine-2-carboxamide have been tested for anti-inflammatory effects using carrageenan-induced paw edema models. Results indicated a significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds can downregulate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels in RAW264.7 macrophage cells, showcasing their potential as therapeutic agents against chronic inflammation .

Comparative Analysis of Biological Activities

Activity TypeCompound NameIC50/ED50 ValuesReference
COX-1 Inhibition3-amino-6-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]...19.45 ± 0.07 μM
COX-2 InhibitionSimilar Thienopyridine Derivatives31.4 ± 0.12 μM
Anticancer ActivityFOXM1 Inhibitors in MDA-MB-231 CellsNot specified
Anti-inflammatoryIndomethacin ComparisonED50 = 9.17 μM

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for constructing the thieno[2,3-b]pyridine core in this compound?

  • Methodological Answer : The thieno[2,3-b]pyridine scaffold can be synthesized via condensation reactions using 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide, nitriles, or urea under controlled conditions. For example, the Niementowski reaction involves heating 2-amino-3-methoxycarbonylthiophene in formamide at 200°C to cyclize the thienopyridine core . Modifications to the substituents (e.g., 4-chlorophenyl, 4-methoxyphenethyl) can be introduced via Suzuki coupling or nucleophilic substitution during intermediate stages .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for drug design?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 294 K with a data-to-parameter ratio >15 and R factor <0.05 is typically used. Key parameters include bond angles (e.g., C–S–N ≈105°), dihedral angles (e.g., aromatic ring planarity), and hydrogen-bonding networks (e.g., N–H···O interactions). These features inform steric and electronic compatibility with biological targets, such as enzyme active sites .

Q. What analytical techniques validate the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (±0.001 Da). Purity is assessed via HPLC (>98%), while ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–8.0 ppm range). SC-XRD further validates stereoelectronic properties critical for bioactivity .

Advanced Research Questions

Q. How do substituents at the 4-chlorophenyl and 4-methoxyphenethyl positions influence anticancer activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic modification of substituents. For example:

  • 4-Chlorophenyl : Enhances lipophilicity (logP) and π-π stacking with hydrophobic enzyme pockets.
  • 4-Methoxyphenethyl : Introduces hydrogen-bonding via the methoxy group (e.g., with kinase ATP-binding sites).
    Comparative assays (e.g., IC₅₀ in MCF-7 cells) and molecular docking (e.g., AutoDock Vina) quantify these effects. Contradictions in activity data may arise from assay variability (e.g., serum concentration, cell passage number) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Consistency : Perform 8-point dose curves (0.1–100 µM) in triplicate to rule out false positives.
  • Orthogonal Assays : Validate apoptosis (Annexin V/PI) alongside cytotoxicity (MTT) to confirm mechanism.
  • Assay Standardization : Control for variables like cell density (e.g., 5,000 cells/well) and incubation time (48–72 hrs). Contradictions in IC₅₀ values may stem from differences in compound solubility (DMSO vs. PBS) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADMET Prediction : Use QikProp to assess bioavailability (%HIA >80%, PSA <140 Ų).
  • Metabolic Stability : Simulate CYP3A4/2D6 metabolism (e.g., StarDrop’s DEREK module) to identify labile sites (e.g., methoxy demethylation).
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes (ΔΔG) for substituent modifications (e.g., replacing Cl with CF₃) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.